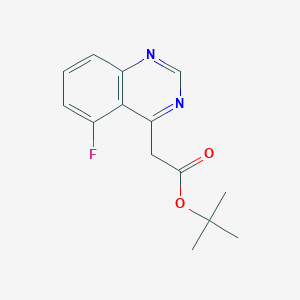
4-Bromobutyl Phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobutyl Phosphorodichloridate is an organophosphorus compound that features a bromobutyl group attached to a phosphorodichloridate moiety. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobutyl Phosphorodichloridate typically involves the reaction of 4-bromobutanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture interference, as the compound is highly sensitive to water.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors that ensure the exclusion of moisture and other contaminants. The process may include multiple purification steps to achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromobutyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphoric acid derivatives and 4-bromobutanol.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include phosphoramidates, phosphorothioates, and phosphorates.
Hydrolysis Products: Phosphoric acid derivatives and 4-bromobutanol.
Aplicaciones Científicas De Investigación
4-Bromobutyl Phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromobutyl Phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of phosphorodichloridate derivatives. The bromobutyl group acts as a leaving group, facilitating the substitution reactions. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phosphorus atom.
Comparación Con Compuestos Similares
4-Bromobutyl Triphenylphosphonium Bromide: Similar in structure but contains a triphenylphosphonium group instead of a phosphorodichloridate moiety.
4-Bromobutyl Acetate: Contains an acetate group instead of a phosphorodichloridate moiety.
Uniqueness: 4-Bromobutyl Phosphorodichloridate is unique due to its dual functionality, combining the reactivity of the bromobutyl group with the versatility of the phosphorodichloridate moiety. This makes it a valuable reagent in various synthetic applications, offering a broader range of reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C4H8BrCl2O2P |
|---|---|
Peso molecular |
269.89 g/mol |
Nombre IUPAC |
1-bromo-4-dichlorophosphoryloxybutane |
InChI |
InChI=1S/C4H8BrCl2O2P/c5-3-1-2-4-9-10(6,7)8/h1-4H2 |
Clave InChI |
PMDSGJVCFDSPJR-UHFFFAOYSA-N |
SMILES canónico |
C(CCBr)COP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine](/img/structure/B13708182.png)



![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)
![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)

![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)

![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)

![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)


